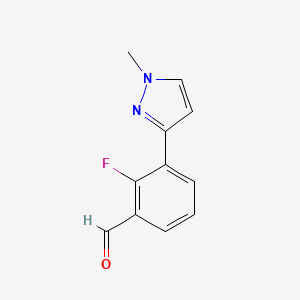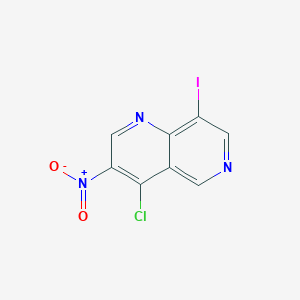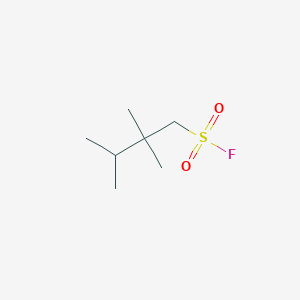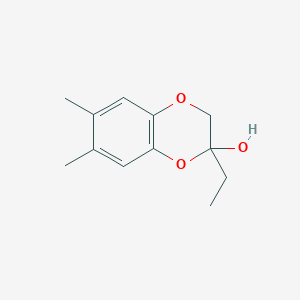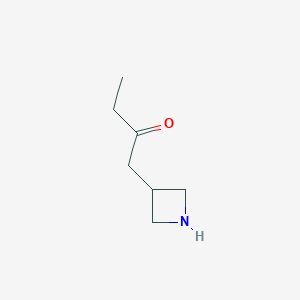
1-(Azetidin-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-azetidinylbutan-2-one , is a chemical compound with the molecular formula C₇H₁₃NO. Its molecular weight is 127.18 g/mol. This compound features a four-membered azetidine ring fused to a butanone moiety. The azetidine ring imparts unique properties to this compound, making it interesting for various applications .
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for the preparation of 1-(Azetidin-3-yl)butan-2-one. One notable method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by hydroxylamine hydrochloride and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, yielding the compound with moderate reaction conditions and high yield .
b. Industrial Production: While specific industrial production methods may vary, the synthesis typically involves scalable processes based on the established synthetic routes. Optimization for large-scale production ensures efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)butan-2-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield corresponding alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen or the carbonyl carbon.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles in these reactions.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)butan-2-one finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on its potential as a drug candidate or pharmacophore.
Industry: It may be used in the production of specialty chemicals or pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism by which 1-(Azetidin-3-yl)butan-2-one exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 1-(Azetidin-3-yl)butan-2-one is unique due to its azetidine ring, similar compounds include other β-ketoesters, pyridine derivatives, and small cyclic ketones. Highlighting its distinct features can provide insights into its potential advantages.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)butan-2-one |
InChI |
InChI=1S/C7H13NO/c1-2-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |
Clé InChI |
FVRZDMOZHDCHNF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


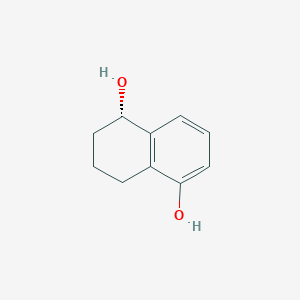
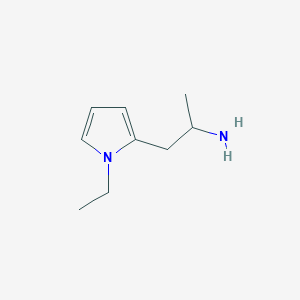
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)

methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
![1-[(2-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13203736.png)
![[3-(3-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13203737.png)
